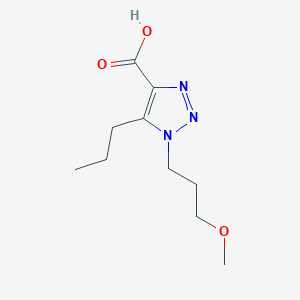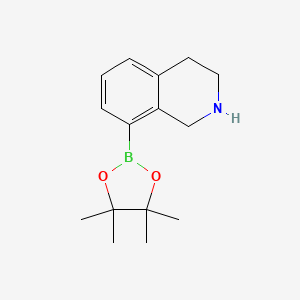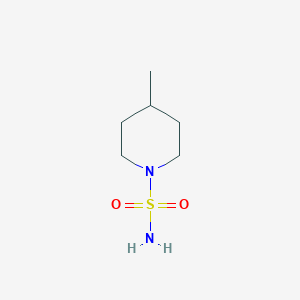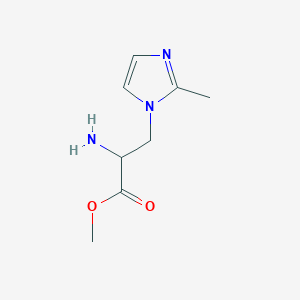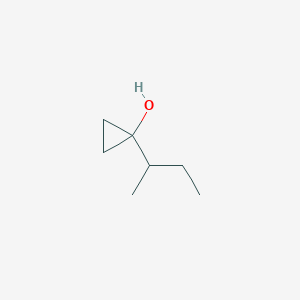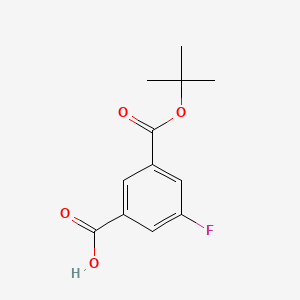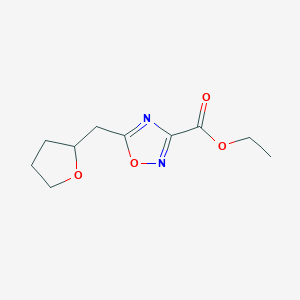
Ethyl 5-((tetrahydrofuran-2-yl)methyl)-1,2,4-oxadiazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-((tetrahydrofuran-2-yl)methyl)-1,2,4-oxadiazole-3-carboxylate is a complex organic compound that features a tetrahydrofuran ring, an oxadiazole ring, and an ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-((tetrahydrofuran-2-yl)methyl)-1,2,4-oxadiazole-3-carboxylate typically involves multiple steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through the cyclization of a suitable diol or by the ring-opening polymerization of tetrahydrofuran.
Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a suitable hydrazide with an appropriate nitrile.
Coupling of the Rings: The tetrahydrofuran and oxadiazole rings are then coupled through a suitable linker, often involving a methyl group.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-((tetrahydrofuran-2-yl)methyl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
Ethyl 5-((tetrahydrofuran-2-yl)methyl)-1,2,4-oxadiazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: Its structural properties could be useful in the development of new materials with specific mechanical or chemical properties.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and cellular signaling pathways.
Mecanismo De Acción
The mechanism of action of Ethyl 5-((tetrahydrofuran-2-yl)methyl)-1,2,4-oxadiazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-(5-methyl-5-vinyltetrahydrofuran-2-yl)propan-2-yl carbonate: This compound shares the tetrahydrofuran ring but differs in the functional groups attached.
Tetrahydrofuran, 2-ethyl-5-methyl-: This compound is simpler, lacking the oxadiazole ring and ester group.
Uniqueness
Ethyl 5-((tetrahydrofuran-2-yl)methyl)-1,2,4-oxadiazole-3-carboxylate is unique due to the combination of the tetrahydrofuran and oxadiazole rings, along with the ethyl ester group. This unique structure imparts specific chemical and physical properties that are not found in simpler compounds.
Propiedades
Fórmula molecular |
C10H14N2O4 |
|---|---|
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
ethyl 5-(oxolan-2-ylmethyl)-1,2,4-oxadiazole-3-carboxylate |
InChI |
InChI=1S/C10H14N2O4/c1-2-14-10(13)9-11-8(16-12-9)6-7-4-3-5-15-7/h7H,2-6H2,1H3 |
Clave InChI |
SBSOVECUTWPQTM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NOC(=N1)CC2CCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


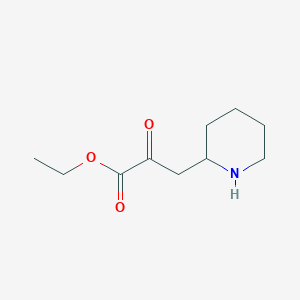
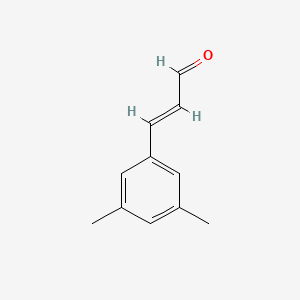
![(1S,2R,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol](/img/structure/B13628117.png)

